4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple methoxy and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 4-Methoxy-N-(4-methoxybenzyl)aniline
- 2-(4-Methoxyphenyl)ethanol
Uniqueness
4-METHOXY-N~1~-{4-[(4-{[(4-METHOXYPHENYL)SULFONYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C27H38N2O6S2 |
---|---|
Molekulargewicht |
550.7 g/mol |
IUPAC-Name |
4-methoxy-N-[4-[[4-[(4-methoxyphenyl)sulfonylamino]cyclohexyl]methyl]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C27H38N2O6S2/c1-34-24-11-15-26(16-12-24)36(30,31)28-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)29-37(32,33)27-17-13-25(35-2)14-18-27/h11-18,20-23,28-29H,3-10,19H2,1-2H3 |
InChI-Schlüssel |
RBCDQHRFXINYIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)CC3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.